molecular formula C20H17Cl2NO3 B11401966 3-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

3-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11401966
M. Wt: 390.3 g/mol
InChI Key: KFRGAQFUQUNMFN-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, followed by the reaction with ammonia to yield 4-methoxybenzamide.

    Substitution Reactions: The next steps involve the introduction of the chloro, chlorophenyl, and furan groups through various substitution reactions. For instance, the chlorination of 4-methoxybenzamide can be achieved using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reactions: The final steps involve coupling reactions to attach the chlorophenyl and furan groups to the benzamide core. These reactions may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while nucleophilic substitution of the chloro groups can yield various substituted benzamides.

Scientific Research Applications

3-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 3-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide
  • 4-Methoxy-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]benzamide

Uniqueness

3-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is unique due to the presence of both chloro and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H17Cl2NO3

Molecular Weight

390.3 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H17Cl2NO3/c1-25-19-9-6-15(11-18(19)22)20(24)23(13-17-3-2-10-26-17)12-14-4-7-16(21)8-5-14/h2-11H,12-13H2,1H3

InChI Key

KFRGAQFUQUNMFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl

Origin of Product

United States

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